Quinclorac
Overview
Description
Quinclorac, also known as 3,7-dichloroquinoline-8-carboxylic acid, is an organic compound with the formula C10H5Cl2NO2. It is a colorless solid that is soluble in hydrocarbons and alcohols. This compound is primarily used as a selective herbicide to control various weed species, particularly in rice cultivation .
Mechanism of Action
Target of Action
Quinclorac, also known as Quinchlorac, is a highly selective auxin herbicide . It primarily targets annual grasses and several annual and perennial broadleaf weeds . The herbicide is particularly effective against barnyardgrass .
Mode of Action
This compound acts as an auxin mimic and is classified as a quinolone carboxylic acid . It is absorbed by the foliage and translocated throughout the plant . By mimicking an auxin overdose, this compound affects the phytohormonal system in sensitive plants . It stimulates the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity, thus promoting ethylene biosynthesis .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in the plant’s biochemical pathways. In susceptible dicots, increased levels of ethylene trigger an accumulation of abscisic acid (ABA), which plays a major role in growth inhibition and the induction of epinasty and senescence . In sensitive grasses, this compound leads to an accumulation of tissue cyanide, formed as a co-product during increased ACC and ethylene synthesis .
Pharmacokinetics
This compound is readily absorbed by germinating seeds, roots, and leaves and is translocated in the plant both acropetally and basipetally . No significant differences in uptake, translocation, or metabolism of this compound between resistant and sensitive grasses were found .
Result of Action
The result of this compound’s action is the inhibition of growth in susceptible plants. Symptoms exhibited by broadleaf weeds include leaf and stem curling or twisting, and necrosis . Susceptible grasses show signs of stunted growth, chlorosis (whitening), and slow reddening followed by necrosis and death .
Action Environment
This compound is used in various environments, including barley, canary seed, rape seed (canola), non-crop areas, pasture, rhubarbs cranberry, rice, sorghum, and wheat . The herbicide’s action, efficacy, and stability can be influenced by environmental factors such as the timing of application and the presence of adjuvants or surfactants . For example, dependable postemergence weed control results with this compound-only products require the addition of a spray adjuvant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of quinchlorac involves the oxidation of 7-chloro-8-methylquinoline to obtain 7-chloro-8-quinolinecarboxylic acid. This reaction uses N-hydroxyphthalimide compounds and azobisisobutyronitrile as catalysts, with oxygen serving as the oxidant. The subsequent step involves the chlorination of 7-chloro-8-quinolinecarboxylic acid using azobisisobutyronitrile as a catalyst and chlorine to produce 3,7-dichloro-8-quinolinecarboxylic acid .
Industrial Production Methods
Industrial production of quinchlorac typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often formulated into various herbicidal products, such as wettable powders, water-dispersible granules, and aqueous suspension concentrates .
Chemical Reactions Analysis
Types of Reactions
Quinclorac undergoes several types of chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of 7-chloro-8-methylquinoline.
Chlorination: The chlorination of 7-chloro-8-quinolinecarboxylic acid to form quinchlorac.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: N-hydroxyphthalimide compounds, azobisisobutyronitrile, and oxygen.
Chlorination: Azobisisobutyronitrile and chlorine.
Major Products
The major product formed from these reactions is 3,7-dichloro-8-quinolinecarboxylic acid, which is the active ingredient in quinchlorac-based herbicides .
Scientific Research Applications
Quinclorac has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of selective herbicides and their mechanisms of action.
Biology: Investigated for its effects on plant physiology and its role in inducing stress responses in plants.
Medicine: Explored for its potential use in developing new therapeutic agents due to its unique chemical structure.
Industry: Widely used in agriculture for weed control, particularly in rice fields. .
Comparison with Similar Compounds
Quinclorac belongs to a new class of highly selective auxin herbicides, which includes other substituted quinolinecarboxylic acids such as quinmerac (7-chloro-3-methyl-8-quinolinecarboxylic acid). These compounds share similar chemical structures and modes of action but differ in their selectivity and efficacy against various weed species. This compound is particularly effective against barnyardgrass and other monocot weeds, while quinmerac has broader activity against both dicots and monocots .
Conclusion
This compound is a versatile and effective herbicide with significant applications in agriculture and scientific research Its unique mechanism of action and selective herbicidal properties make it a valuable tool for weed management, particularly in rice cultivation
Properties
IUPAC Name |
3,7-dichloroquinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSSWMQPCJRCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032641 | |
Record name | Quinclorac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 0.065 mg/kg (pH 7, 20 °C), Solubility in acetone 2 g/kg, ethanol 2 g/kg, In acetone <1 g/100 mL at 20 °C; practically insoluble in other organic solvents | |
Record name | Quinclorac | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.75 | |
Record name | Quinclorac | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
log Kow: -0.75 (pH 7). VP: <0.01mPa (20 °C) | |
Record name | Quinclorac | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White/yellow solid, Colorless crystalline solid | |
CAS No. |
84087-01-4, 113875-40-4 | |
Record name | Quinclorac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84087-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinclorac [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084087014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dichloroquinoline-8-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113875404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinclorac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dichloroquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Quinolinecarboxylic acid, 3,7-dichloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINCLORAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J06V625EE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Quinclorac | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
274 °C | |
Record name | Quinclorac | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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